Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate
Overview
Description
Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an iodine atom, an isopropylsulfonyl group, and a carboxylate ester group attached to the thiophene ring. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors
Iodination: The thiophene ring is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions.
Sulfonylation: The iodinated thiophene is then reacted with isopropylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the isopropylsulfonyl group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid or another acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ethanol, THF).
Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates with various biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: It is used as a probe or reagent in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the iodine atom and the isopropylsulfonyl group can influence the compound’s binding affinity and selectivity for its targets. The exact molecular pathways involved vary depending on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-iodothiophene-2-carboxylate: Lacks the isopropylsulfonyl group, making it less versatile in certain synthetic applications.
Methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate: Lacks the iodine atom, which limits its use in substitution and coupling reactions.
Methyl 3-bromo-4-(isopropylsulfonyl)thiophene-2-carboxylate: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and selectivity in chemical reactions.
Uniqueness
Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate is unique due to the combination of the iodine atom and the isopropylsulfonyl group. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and scientific research.
Properties
IUPAC Name |
methyl 3-iodo-4-propan-2-ylsulfonylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLCIKKTUQNBGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381026 | |
Record name | Methyl 3-iodo-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-88-4 | |
Record name | Methyl 3-iodo-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175201-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-iodo-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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